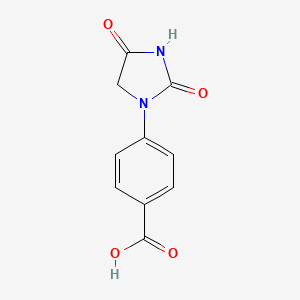

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid

描述

Introduction to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, clearly identifying the compound's structural components. The IUPAC name precisely describes the attachment of a 2,4-dioxoimidazolidine substituent to the para position of benzoic acid. This nomenclature system ensures unambiguous identification of the compound within the scientific literature and chemical databases.

The compound is systematically classified within the broader category of heterocyclic building blocks, specifically belonging to the imidazolidine class of heterocyclic compounds. The imidazolidine core structure represents a five-membered ring containing two nitrogen atoms, with the specific 2,4-dioxo substitution pattern characteristic of hydantoin derivatives. This classification places the compound within a well-established family of pharmaceutically relevant heterocycles that have demonstrated significant biological activity across various therapeutic areas.

| Classification Parameter | Value |

|---|---|

| Chemical Class | Heterocyclic Organic Compound |

| Subclass | Imidazolidine Derivative |

| Functional Groups | Carboxylic Acid, Imide |

| Ring System | Five-membered Heterocycle |

| Nitrogen Content | Two Nitrogen Atoms |

The systematic classification also encompasses the compound's recognition as a hydantoin derivative, which connects it to a privileged scaffold in medicinal chemistry. Hydantoins, formally known as imidazolidine-2,4-diones, represent non-aromatic five-membered heterocycles that have been extensively studied for their pharmaceutical applications and synthetic utility.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₀H₈N₂O₄, with a corresponding molecular weight of 220.18 grams per mole. This precise molecular composition reflects the specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms within the compound's structure. The exact mass has been determined to be 220.04800 daltons, providing high-precision identification for analytical purposes.

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₄ | |

| Molecular Weight | 220.18 g/mol | |

| Exact Mass | 220.04800 Da | |

| Polar Surface Area | 86.71000 Ų | |

| LogP Value | 0.83480 |

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) offers a standardized representation that enables precise structural identification across chemical databases.

Structural isomerism plays a crucial role in understanding the compound's properties and potential applications. The para-substitution pattern (4-position) on the benzoic acid ring distinguishes this compound from its ortho-substituted analog, 2-(2,4-dioxoimidazolidin-1-yl)benzoic acid. This positional isomerism significantly influences the compound's physical properties, chemical reactivity, and potential biological activity. The para-isomer exhibits different spatial arrangements and electronic properties compared to the ortho-isomer, affecting intermolecular interactions and crystalline packing patterns.

Historical Context and Discovery Milestones

The historical development of this compound is intrinsically linked to the broader evolution of hydantoin chemistry, which traces its origins to the pioneering work of Adolf von Baeyer in 1861. Baeyer first isolated hydantoin during his comprehensive study of uric acid, obtaining it through the hydrogenation of allantoin, from which the name hydantoin was derived. This foundational discovery established the scientific basis for understanding the imidazolidine-2,4-dione ring system that forms the core structure of the target compound.

The synthetic methodology for hydantoin derivatives was significantly advanced by Friedrich Urech in 1873, who successfully synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate in what became known as the Urech hydantoin synthesis. This groundbreaking synthetic approach demonstrated the feasibility of constructing hydantoin rings through condensation reactions between amino acids and cyanate compounds, establishing methodological precedents that would later influence the synthesis of more complex hydantoin derivatives.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First Hydantoin Isolation | 1861 | Adolf von Baeyer | Isolation from allantoin hydrogenation |

| Urech Synthesis Development | 1873 | Friedrich Urech | Synthesis from amino acids and cyanates |

| Structural Confirmation | 1913 | Dorothy Hahn | Confirmation of cyclic structure |

| Bucherer-Bergs Reaction | Early 1900s | Hans Bucherer | Multicomponent synthesis method |

The structural elucidation of hydantoins was conclusively established by Dorothy Hahn in 1913, who confirmed the cyclic nature of these compounds through systematic chemical analysis. This structural confirmation provided the theoretical foundation necessary for the rational design and synthesis of substituted hydantoin derivatives, including compounds with aromatic substituents such as benzoic acid moieties.

The development of the Bucherer-Bergs reaction in the early twentieth century represented another significant milestone in hydantoin chemistry. This multicomponent reaction, which involves the condensation of aldehydes or ketones with potassium cyanide and ammonium carbonate, became one of the most convenient general methods for preparing 5-substituted and 5,5-disubstituted hydantoins. Although this specific reaction primarily targets C-5 substituted hydantoins rather than N-1 substituted derivatives like this compound, it established important synthetic principles for hydantoin construction.

Role in Heterocyclic Chemistry

This compound occupies a significant position within the broader landscape of heterocyclic chemistry, serving as both a representative example of hydantoin-based structures and a valuable building block for further synthetic elaboration. The compound exemplifies the fundamental principles of heterocyclic design, combining the electronic properties of the imidazolidine ring with the functional versatility of the carboxylic acid group.

The imidazolidine-2,4-dione core structure represents a privileged scaffold in medicinal chemistry, characterized by its ability to participate in diverse hydrogen bonding interactions and its capacity for structural modification at multiple positions. This heterocyclic system contains five potential substituent sites, including two hydrogen bond acceptors and two hydrogen bond donors, which contribute to its versatility in molecular recognition and biological activity. The non-aromatic nature of the imidazolidine ring provides conformational flexibility while maintaining structural stability through the cyclic constraint.

| Heterocyclic Feature | Chemical Significance |

|---|---|

| Five-membered Ring | Optimal ring strain and stability |

| Two Nitrogen Atoms | Multiple coordination sites |

| Carbonyl Groups | Hydrogen bond acceptors |

| Imide Nitrogen | Hydrogen bond donor |

| Aromatic Substitution | Extended conjugation |

Research findings demonstrate that hydantoin derivatives exhibit a broad spectrum of biological and pharmacological activities, positioning them as valuable scaffolds for drug discovery efforts. The structural features of this compound enable participation in multiple types of molecular interactions, including hydrogen bonding, π-π stacking through the aromatic ring, and electrostatic interactions through the carboxylic acid functionality. These interaction modes are fundamental to the compound's potential utility in pharmaceutical applications and materials science.

The synthetic accessibility of hydantoin derivatives through established cyclization reactions represents another crucial aspect of their role in heterocyclic chemistry. The formation of the imidazolidine ring can be achieved through various synthetic routes, including condensation reactions between isocyanates and amino acid derivatives, cyclization of N-substituted amino acids with carbonyl compounds, and multicomponent reactions involving cyanide sources. This synthetic versatility enables the preparation of diverse hydantoin libraries for structure-activity relationship studies and optimization of biological properties.

属性

IUPAC Name |

4-(2,4-dioxoimidazolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHQUQUPALGCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650781 | |

| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-79-8 | |

| Record name | 4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Conventional and Microwave-Activated Synthesis Approaches

A notable synthetic route to imidazolidine-2,4-dione derivatives linked to benzoic acid involves the cyclocondensation of p-aminobenzoic acid with urea and chloroacetic acid. This method yields imidazole derivatives that can be further transformed into hydantoin-containing compounds.

- Conventional heating and microwave irradiation have been employed for this synthesis. Microwave activation significantly reduces reaction times and improves yields, representing a greener and more efficient methodology.

- The one-pot condensation of p-aminobenzoic acid, urea, and chloroacetic acid produces imidazole derivatives, which can be converted to the target hydantoin structures through subsequent cyclocondensation reactions with aldehydes and thiourea or related reagents in acidic or basic media.

- Microwave-assisted synthesis offers advantages such as shorter reaction times and higher product purity compared to conventional methods.

Synthesis via Condensation of Activated Phthalimides with Aminohydantoin

A detailed and well-studied preparation method involves the condensation of activated phthalimides with 1-aminohydantoin hydrochloride under basic conditions:

- Step 1: Conversion of phthalimides to N-ethoxycarbonylphthalimides by treatment with ethyl chloroformate in a basic medium.

- Step 2: Reaction of N-ethoxycarbonylphthalimides with 1-aminohydantoin hydrochloride in the presence of potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100 °C to form phthalimide–hydantoin hybrid salts.

- Step 3: Neutralization of the salts yields the desired phthalimide–hydantoin compounds. In some cases, ring-opening reactions occur depending on substituent effects (e.g., nitro groups increase electrophilicity leading to hydrolysis).

- Step 4: Further alkylation with benzyl bromide derivatives can furnish N-benzyl substituted hydantoin derivatives.

This route is highly versatile and allows for structural modifications on both the phthalimide and hydantoin moieties, enabling the synthesis of various analogs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of phthalimide | Ethyl chloroformate, base (e.g., K2CO3) | Room temperature to moderate heating |

| Condensation with aminohydantoin | 1-Aminohydantoin hydrochloride, K2CO3, NMP, 100 °C | Basic medium, 2 equivalents base |

| Neutralization | Acid or base depending on desired product | Controls ring opening or salt formation |

| Alkylation | Benzyl bromide derivatives, no additive | Yields N-substituted hydantoins |

Microwave irradiation can also be applied to these steps to enhance reaction rates and yields, particularly for the initial condensation steps.

Mechanistic Insights and Structural Considerations

- The hydantoin ring formation is typically achieved through cyclocondensation involving urea or aminohydantoin derivatives and activated carboxylic acid or phthalimide intermediates.

- Electron-withdrawing substituents on the aromatic ring (e.g., nitro groups) influence the electrophilicity of carbonyl groups, affecting the rate and outcome of cyclization and ring-opening reactions.

- The imidazolidine-2,4-dione moiety binds strongly to metal ions (e.g., zinc in enzyme active sites), which is relevant for biological activity but also indicative of the compound's stability and reactivity.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Advantages |

|---|---|---|---|---|

| One-pot condensation | p-Aminobenzoic acid, urea, chloroacetic acid | Cyclocondensation | Conventional heating or microwave irradiation | Short reaction time, green chemistry |

| Condensation of activated phthalimides | Phthalimide, ethyl chloroformate, 1-aminohydantoin hydrochloride | Nucleophilic substitution and cyclization | Basic medium, 100 °C, NMP solvent | Versatile, allows functionalization |

| Alkylation of hydantoin salts | Hydantoin salts, benzyl bromide derivatives | N-alkylation | Mild conditions, no additives | Enables structural diversity |

Research Findings and Practical Notes

- Microwave-assisted synthesis is recommended for efficient, environmentally friendly production with improved yields and reduced reaction times.

- The choice of substituents on the aromatic ring and hydantoin nitrogen affects the chemical behavior during synthesis and the final product's properties.

- The synthetic routes are adaptable for scale-up, with industrial methods employing continuous flow reactors and optimized catalysts to enhance yield and process efficiency.

- Purification typically involves crystallization or chromatographic techniques to isolate the pure hydantoin-benzoic acid derivatives.

化学反应分析

Types of Reactions: 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic acid anhydride.

Reduction: Reduction reactions can be performed on the imidazolidin-1-yl group to yield corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzoic acid anhydride, benzoic acid derivatives.

Reduction: Amines, such as 4-(2,4-dioxoimidazolidin-1-yl)benzylamine.

Substitution: Amides, esters, and other functionalized derivatives.

科学研究应用

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

相似化合物的比较

Table 1: Structural and Functional Comparisons

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The trifluoromethyl and cyano groups in Enzalutamide enhance binding affinity to androgen receptors, making it 10–100× more potent than first-generation analogs . The fluorophenyl group in 2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid improves metabolic stability and target selectivity, critical for in vivo efficacy .

Impact of Backbone Modifications :

- Replacing benzoic acid with acetic acid (as in the fluorophenyl derivative) reduces molecular weight and alters pharmacokinetics, favoring renal excretion .

- The ethoxy-imidazole linker in 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride introduces conformational flexibility, enhancing interaction with thromboxane synthase .

Physicochemical Properties :

生物活性

4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its imidazolidinone structure, which is known for its diverse biological activities. The presence of the benzoic acid moiety enhances its solubility and bioactivity, making it a candidate for various pharmacological applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.26 | Induces apoptosis and cell cycle arrest at G0/G1 phase |

| MCF-7 | 5.00 | Inhibits proliferation via mitochondrial pathways |

| HeLa | 3.50 | Modulates apoptotic proteins (Bax, Bcl-2) |

These findings suggest that the compound may act through multiple pathways, including the regulation of cell cycle-related proteins and apoptosis-inducing factors.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

The mechanism underlying its antimicrobial activity is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 1: In Vivo Efficacy

A study conducted on mice models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treated mice showed improved survival rates and reduced metastasis.

Case Study 2: Synergistic Effects

Research has also explored the synergistic effects of combining this compound with existing antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Regulation : It affects cell cycle progression by inhibiting cyclins and cyclin-dependent kinases.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability.

常见问题

Q. What are the optimized synthetic routes for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, and how can reaction conditions be tailored for scalability?

- Methodological Answer : A common approach involves coupling imidazolidinone derivatives with benzoic acid precursors. For example, refluxing 4-aminobenzoic acid with 2,4-dioxoimidazolidine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography . Key variables include solvent polarity (ethanol vs. DMF), catalyst choice (acidic vs. basic conditions), and temperature control to minimize side reactions. Yields typically range from 60–85%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazolidinone NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and confirms regiochemistry .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC 1038591 for analogous imidazole derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors with structural similarity to imidazolidinone-binding proteins (e.g., kinase inhibition or protease assays). Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293 or HeLa) with 24–72 hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Systematic optimization using factorial design (e.g., varying solvent, temperature, and catalyst ratios) identifies critical parameters. For example, replacing ethanol with DMF may reduce hydrolysis of the imidazolidinone ring but increase esterification side products. Monitor intermediates via TLC or LC-MS to isolate kinetic vs. thermodynamic pathways .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and binding affinity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein active sites (e.g., COX-2 or HIV-1 protease). Validate with MD simulations (100 ns) to assess binding stability .

Q. What strategies enable regioselective functionalization of the imidazolidinone ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) to meta positions to guide cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Protection/Deprotection : Temporarily block the carboxylic acid group using tert-butyl esters to prevent unwanted nucleophilic attacks during alkylation .

Data Discrepancy and Validation

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods:

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for target proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。